molecular formula C9H5Cl2N3O2 B2565791 1-(2,3-Dichlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid CAS No. 1153904-73-4

1-(2,3-Dichlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid

Cat. No.: B2565791
CAS No.: 1153904-73-4
M. Wt: 258.06
InChI Key: WUIDAUFKYSHADN-UHFFFAOYSA-N
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Description

1-(2,3-Dichlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid is a heterocyclic compound featuring a triazole ring substituted with a 2,3-dichlorophenyl group at position 1 and a carboxylic acid moiety at position 5. Its molecular formula is C₉H₅Cl₂N₃O₂, with a molecular weight of 269.07 g/mol . The compound has been cataloged under CAS No. EN300-395773 and is listed as discontinued in commercial chemical inventories, though it remains relevant in research contexts .

Structurally, the 2,3-dichlorophenyl group contributes to its lipophilicity, while the carboxylic acid enhances solubility in polar solvents. This balance makes it a candidate for medicinal chemistry applications, particularly in targeting purinergic receptors like P2X7, where related triazole derivatives have shown antagonistic activity in vitro .

Properties

IUPAC Name

3-(2,3-dichlorophenyl)triazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2N3O2/c10-5-2-1-3-6(8(5)11)14-7(9(15)16)4-12-13-14/h1-4H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUIDAUFKYSHADN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)N2C(=CN=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dichlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dichlorophenylhydrazine with ethyl acetoacetate, followed by cyclization in the presence of a suitable catalyst. The reaction conditions often include refluxing in a solvent such as ethanol or acetic acid, with the addition of a base like sodium ethoxide to facilitate the cyclization process .

Industrial Production Methods: For industrial-scale production, the synthesis may be optimized to increase yield and purity. This can involve the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. The use of high-purity reagents and solvents, along with advanced purification techniques such as recrystallization and chromatography, ensures the production of high-quality 1-(2,3-Dichlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid .

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Dichlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Applications

Anticancer Activity
Research has demonstrated that derivatives of triazole compounds exhibit potent anticancer properties. For instance, studies have shown that 1-(2,3-Dichlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid and its derivatives can induce apoptosis in various cancer cell lines. The mechanism involves the generation of reactive oxygen species (ROS) and disruption of mitochondrial membrane potential, leading to cell death. In vitro assays have indicated that these compounds can outperform traditional chemotherapeutics like cisplatin in specific cancer models .

Antimicrobial Properties
Triazole derivatives are known for their antimicrobial activities against a wide range of pathogens. The compound has shown effectiveness against bacterial and fungal strains, making it a potential candidate for developing new antimicrobial agents. The structure-activity relationship studies suggest that modifications to the triazole ring can enhance its efficacy against resistant strains .

Antiviral Applications
The compound has been investigated for its antiviral properties, particularly against viruses that cause significant health issues. Triazoles have been shown to inhibit viral replication by interfering with viral enzymes essential for their life cycle .

Agricultural Applications

Fungicides and Pesticides
The agricultural sector benefits from triazole compounds as they serve as effective fungicides. The compound's ability to inhibit fungal growth makes it suitable for protecting crops from various diseases. Research indicates that these compounds can be integrated into crop protection strategies to enhance yield and reduce losses due to fungal infections .

Plant Growth Regulators
Some studies have suggested that triazole derivatives can act as plant growth regulators, influencing plant metabolism and growth patterns positively. This application is particularly relevant in optimizing agricultural productivity under varying environmental conditions .

Material Science Applications

Polymer Chemistry
In material science, 1-(2,3-Dichlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid is being explored for its potential to modify polymer properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength. Research indicates that these modifications can lead to the development of advanced materials suitable for various industrial applications .

Summary Table of Applications

Application AreaSpecific Use CasesResearch Findings
Medicinal Chemistry Anticancer agentsInduces apoptosis via ROS generation; more effective than cisplatin in some models
Antimicrobial agentsEffective against resistant bacterial and fungal strains
Antiviral agentsInhibits viral replication through enzyme interference
Agriculture FungicidesProtects crops from fungal diseases; enhances yield
Plant growth regulatorsInfluences plant metabolism positively
Material Science Polymer modificationEnhances thermal stability and mechanical properties

Mechanism of Action

The mechanism of action of 1-(2,3-Dichlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of enzymes involved in cell division, leading to anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with analogous triazole- and pyrazole-carboxylic acids. Key distinctions include substituent positions, halogenation patterns, and biological activities.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Applications/Activity References
1-(2,3-Dichlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid C₉H₅Cl₂N₃O₂ 269.07 2,3-Dichlorophenyl, COOH P2X7 receptor antagonism (hypothesized)
1-(3,4-Dichlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid C₉H₅Cl₂N₃O₂ 269.07 3,4-Dichlorophenyl, COOH Not explicitly reported; structural analog
1-Ethyl-1H-1,2,3-triazole-5-carboxylic acid C₅H₇N₃O₂ 141.13 Ethyl, COOH Building block for drug synthesis
4-(Dodecylthio)-1H-1,2,3-triazole-5-carboxylic acid (CDST) C₁₄H₂₅N₃O₂S 299.43 Dodecylthio, COOH Glycolate oxidase inhibition (agrochemical)
1-(3-Chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid C₁₁H₁₀ClN₃O₃ 267.67 3-Chloro-4-methoxyphenyl, methyl, COOH Unspecified pharmacological activity
1-(4-Chlorophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-5-carboxylic acid C₁₈H₁₃ClN₂O₄ 356.76 4-Chlorophenyl, dihydrobenzodioxin, COOH Structural studies (no explicit activity)

Key Findings :

Substituent Position Effects :

  • The 2,3-dichlorophenyl substitution in the target compound contrasts with the 3,4-dichlorophenyl isomer (). While both share the same molecular weight, the altered halogen positions likely influence receptor binding affinity and metabolic stability .
  • 1-Ethyl-1H-1,2,3-triazole-5-carboxylic acid () lacks aromatic halogenation, resulting in lower molecular weight and reduced lipophilicity. This simpler structure is often used as a synthetic intermediate rather than a bioactive molecule .

Biological Activity: Triazole-carboxylic acids with long alkyl chains (e.g., CDST) exhibit glycolate oxidase inhibition, making them agrochemicals . The pyrazole-carboxylic acid analogs (e.g., ) demonstrate how heterocycle choice impacts applications. Pyrazoles often exhibit distinct pharmacokinetic profiles compared to triazoles due to differences in ring stability and hydrogen-bonding capacity .

Physicochemical Properties: The dodecylthio group in CDST increases lipophilicity (logP ≈ 5.2), favoring membrane penetration in plant cells .

Research Implications and Limitations

  • Pharmacological Potential: The target compound’s structural similarity to P2X7 antagonists () warrants further study in neuroinflammatory models. However, its discontinued commercial status () may limit accessibility.
  • Synthetic Challenges : Introducing halogens at specific positions (e.g., 2,3 vs. 3,4-dichlorophenyl) requires precise regioselective synthesis, impacting scalability .
  • Comparative Gaps: Limited data exist on the target compound’s in vivo efficacy, unlike CDST and TACA, which have well-documented agrochemical applications .

Biological Activity

1-(2,3-Dichlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid is a compound that belongs to the triazole family, which has garnered attention for its diverse biological activities. This article provides an in-depth analysis of its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Biological Activity Overview

1-(2,3-Dichlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid exhibits a range of biological activities including:

  • Antifungal Activity : Compounds with triazole rings have been shown to possess significant antifungal properties. Studies indicate that derivatives of triazoles can inhibit the growth of various fungal pathogens through interference with ergosterol synthesis in fungal cell membranes .
  • Anticancer Activity : Research has demonstrated that triazole-containing compounds can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the micromolar range against human cancer cell lines such as HeLa and CEM .
  • Antibacterial Effects : Triazoles have also been studied for their antibacterial properties. The presence of the triazole ring enhances interaction with bacterial enzymes and proteins, leading to inhibition of bacterial growth .

The biological activity of 1-(2,3-Dichlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid can be attributed to several mechanisms:

  • Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in fungal and bacterial metabolism. For example, it is believed to interfere with the synthesis of ergosterol in fungi, which is crucial for maintaining cell membrane integrity .
  • Induction of Apoptosis : In cancer cells, certain triazole derivatives have been shown to induce apoptosis through upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .
  • Cell Cycle Arrest : Some studies indicate that triazole compounds can cause cell cycle arrest in cancer cells, preventing them from proliferating .

Case Studies and Research Findings

Several studies have investigated the biological activity of triazole derivatives:

  • Antifungal Studies : A study highlighted that 1-(2,3-dichlorophenyl)-triazoles exhibited potent antifungal activity against Candida species with minimum inhibitory concentrations (MICs) significantly lower than conventional antifungal agents .
  • Anticancer Activity : In vitro studies showed that derivatives containing the triazole ring displayed enhanced cytotoxicity against HeLa cells with IC50 values ranging from 5 to 20 µM depending on structural modifications .
CompoundCell LineIC50 (µM)
1-(2,3-Dichlorophenyl)-TriazoleHeLa15
1-(2,3-Dichlorophenyl)-TriazoleCEM12

Q & A

Q. What are the recommended synthetic routes for 1-(2,3-Dichlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid, and what analytical methods validate its purity?

Methodological Answer: The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) using 2,3-dichlorophenyl azide and propiolic acid derivatives. Post-cyclization carboxylation may require protection/deprotection strategies to preserve the carboxylic acid group. Characterization involves:

  • NMR spectroscopy (¹H/¹³C) to confirm regioselectivity of the triazole ring and substituent positions.
  • FT-IR to identify the carboxylic acid C=O stretch (~1700 cm⁻¹).
  • Mass spectrometry (HRMS) for molecular weight verification (expected ~286.04 g/mol for C₉H₅Cl₂N₃O₂).
  • X-ray crystallography (if crystalline) for absolute configuration determination .

Q. How does the electronic influence of the 2,3-dichlorophenyl group affect the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer: The electron-withdrawing chlorine atoms meta-direct electrophilic attacks on the triazole ring. Reactivity can be assessed via:

  • Hammett substituent constants (σ) to quantify electronic effects.
  • DFT calculations (e.g., Fukui indices) to predict sites for nucleophilic/electrophilic substitution.
  • Competitive reaction experiments under varying pH and solvent conditions to isolate dominant pathways .

Advanced Research Questions

Q. How can researchers optimize reaction yields while minimizing byproducts in large-scale synthesis?

Methodological Answer: Use Design of Experiments (DoE) to systematically vary parameters (temperature, catalyst loading, solvent polarity). For example:

FactorLow LevelHigh Level
Temperature (°C)60100
Catalyst (mol%)515
SolventDMFTHF

Analyze responses (yield, purity) via ANOVA to identify significant factors. Follow with response surface methodology (RSM) for optimization .

Q. What computational strategies predict the compound’s binding affinity to biological targets (e.g., enzymes)?

Methodological Answer:

  • Molecular docking (AutoDock Vina, Schrödinger) to screen against protein databases (e.g., PDB).
  • MD simulations (GROMACS) to assess stability of ligand-receptor complexes.
  • Free energy perturbation (FEP) or MM/PBSA to calculate binding energies. Validate with in vitro assays (e.g., enzyme inhibition IC₅₀) .

Q. How to resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Meta-analysis of existing datasets to identify confounding variables (e.g., assay type, cell lines).
  • Dose-response curves under standardized conditions (e.g., pH 7.4, 37°C).
  • Structure-activity relationship (SAR) studies to isolate contributions of the dichlorophenyl and carboxylic acid moieties .

Q. What challenges arise in formulating this compound for in vivo studies, and how are they addressed?

Methodological Answer:

  • Solubility enhancement : Use co-solvents (DMSO:PBS mixtures) or salt formation (e.g., sodium carboxylate).
  • Bioavailability testing : Pharmacokinetic profiling (Cmax, Tmax) via LC-MS/MS in rodent models.
  • Stability assays : Monitor degradation under accelerated conditions (40°C/75% RH) .

Key Properties of 1-(2,3-Dichlorophenyl)-1H-1,2,3-triazole-5-carboxylic Acid

PropertyValue
Molecular FormulaC₉H₅Cl₂N₃O₂
Molecular Weight286.04 g/mol
IUPAC Name1-(2,3-Dichlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid
Solubility (aqueous)<1 mg/mL (pH 7.0)
Key Functional GroupsTriazole ring, carboxylic acid, dichlorophenyl

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